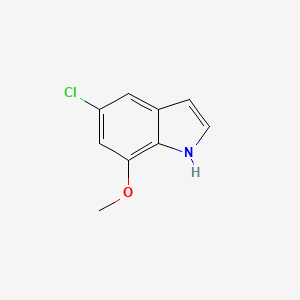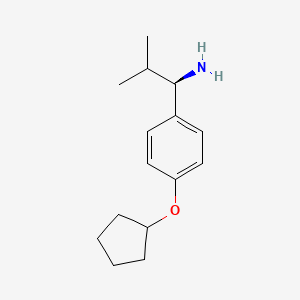![molecular formula C10H10N2O2 B15234717 1-Ethyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid CAS No. 199933-01-2](/img/structure/B15234717.png)
1-Ethyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and potential therapeutic applications. The structure of this compound consists of a pyridine ring fused to a pyrrole ring, with an ethyl group at the nitrogen atom and a carboxylic acid group at the 5-position.
準備方法
The synthesis of 1-Ethyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base can lead to the formation of the desired compound. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often employing catalysts and controlled reaction environments .
化学反応の分析
1-Ethyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents such as halogens or alkylating agents.
科学的研究の応用
Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown promise in biological studies, particularly in the inhibition of specific enzymes and receptors.
作用機序
The mechanism of action of 1-Ethyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid primarily involves the inhibition of the FGFR signaling pathway. The compound binds to the FGFR, preventing the activation of downstream signaling pathways that are crucial for cell proliferation, migration, and survival. This inhibition can lead to the suppression of tumor growth and metastasis in cancer cells .
類似化合物との比較
1-Ethyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid can be compared with other similar compounds within the pyrrolopyridine family, such as:
1H-pyrrolo[2,3-B]pyridine-5-carboxamide: This compound has a carboxamide group instead of a carboxylic acid group, which can influence its biological activity and solubility.
1H-pyrrolo[2,3-B]pyridine-5-ol:
特性
CAS番号 |
199933-01-2 |
|---|---|
分子式 |
C10H10N2O2 |
分子量 |
190.20 g/mol |
IUPAC名 |
1-ethylpyrrolo[2,3-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C10H10N2O2/c1-2-12-4-3-7-5-8(10(13)14)6-11-9(7)12/h3-6H,2H2,1H3,(H,13,14) |
InChIキー |
OHRBDXFRVBESKE-UHFFFAOYSA-N |
正規SMILES |
CCN1C=CC2=CC(=CN=C21)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Bromobenzo[b]thiophen-4-amine](/img/structure/B15234643.png)
![3-(4-(Dimethylamino)phenyl)-1-ethyl-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15234655.png)


![cis-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hcl](/img/structure/B15234681.png)



![5-Chloro-2-phenylpyrido[3,4-B]pyrazine](/img/structure/B15234702.png)


![5-Amino-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B15234713.png)

